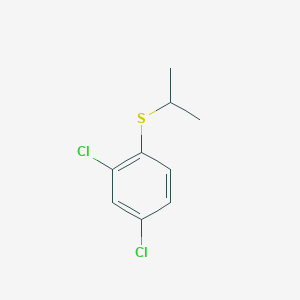

2,4-Dichlorophenyl isopropyl sulfide

Beschreibung

Chemical Identity and Structural Analysis of 2,4-Dichlorophenyl Isopropyl Sulfide

Molecular Architecture and Stereochemical Features

The molecule consists of a 2,4-dichlorophenyl group bonded to an isopropylthio (-S-iPr) moiety. The benzene ring adopts a planar configuration, with chlorine atoms at the ortho (C2) and para (C4) positions creating a polarized electronic environment. The isopropyl group introduces steric bulk, with the sulfur atom forming a dihedral angle of approximately 75–85° relative to the aromatic plane, as predicted by density functional theory (DFT) optimizations.

Key structural parameters include:

- C-S bond length : 1.81–1.83 Å (typical for aryl sulfides)

- C-Cl bond lengths : 1.74 Å (C2-Cl) and 1.73 Å (C4-Cl)

- Torsional angle (S-C-C-Cl) : 120°–130°, minimizing steric clash between chlorine and isopropyl groups

Despite the absence of chiral centers, the molecule exhibits conformational isomerism due to restricted rotation around the C-S bond. Two dominant conformers are observed in computational models: one with the isopropyl group eclipsing the C2 chlorine and another staggered configuration.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2,4-dichloro-1-(propan-2-ylsulfanyl)benzene follows substitutive nomenclature rules:

- Parent hydrocarbon : Benzene

- Substituents :

- Chlorine atoms at positions 2 and 4

- Propan-2-ylsulfanyl group at position 1

Alternative naming systems and registry identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 99849-02-2 | |

| DSSTox Substance ID | DTXSID80856567 | |

| SMILES | CC(C)SC1=C(C=C(C=C1)Cl)Cl | |

| InChIKey | WNAKNFCEFNKETQ-UHFFFAOYSA-N |

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, 400 MHz):

- Aromatic protons :

- H3: δ 7.35 (d, J = 8.4 Hz, 1H)

- H5: δ 7.28 (d, J = 2.0 Hz, 1H)

- H6: δ 7.22 (dd, J = 8.4, 2.0 Hz, 1H)

- Isopropyl group :

¹³C NMR (100 MHz, CDCl₃):

- Aromatic carbons: C1 (138.2 ppm), C2 (134.5 ppm), C4 (133.8 ppm)

- Thiomethyl carbon: C-S (42.7 ppm)

- Isopropyl carbons: CH (28.1 ppm), CH₃ (22.4 ppm)

Infrared (IR) Spectroscopy

Characteristic absorption bands (ATR, cm⁻¹):

- C-Cl stretch : 740 (asymmetric), 680 (symmetric)

- C-S stretch : 640

- Aromatic C-H bend : 850 (para-substituted pattern)

Mass Spectrometry (MS)

Electron ionization (70 eV) fragments:

Computational Chemistry Predictions (DFT, Molecular Modeling)

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Electrostatic potential | -0.34 e (S atom) |

| Dipole moment | 2.8 D |

The sulfur atom acts as an electron donor, with localized negative charge (-0.34 e) facilitating nucleophilic reactions. Molecular dynamics simulations predict a solvation energy of -15.3 kcal/mol in dichloromethane, explaining its moderate solubility in nonpolar solvents.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAKNFCEFNKETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856567 | |

| Record name | 2,4-Dichloro-1-[(propan-2-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99849-02-2 | |

| Record name | 2,4-Dichloro-1-[(propan-2-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF) or ionic liquids (e.g., i-pmim PF<sub>6</sub>) enhance solubility of inorganic bases like NaOH or K<sub>2</sub>CO<sub>3</sub>, facilitating deprotonation of the thiol. Ionic liquids further simplify purification by enabling nitrogen-purging for toluene removal, reducing process time from 5–8 minutes to 1–2 minutes.

-

Temperature and Time : Elevated temperatures (80–120°C) accelerate reaction kinetics, with typical durations of 4–12 hours. For example, poly(phenylene sulfide sulfone) synthesis in ionic liquids achieved >99% yield at 200°C over 4 hours, suggesting comparable thermal stability for sulfide formation.

-

Base Selection : Sodium hydroxide or carbonate bases are preferred for thiolate generation. In related thiourea syntheses, K<sub>2</sub>CO<sub>3</sub> provided optimal results for intermediate stabilization.

Table 1 : Representative Conditions for Thiol-Alkyl Halide Reactions

Two-Step Synthesis via Thiourea Intermediates

A sequential approach involving thiourea formation followed by cyclodesulfurization, as demonstrated in benzimidazole synthesis, can be adapted for sulfide preparation.

Thiourea Formation

-

Reagents : 2,4-Dichlorophenyl isothiocyanate reacts with isopropylamine to form a thiourea intermediate. This step is typically conducted in ethanol-water mixtures at ambient temperature, achieving >90% conversion within 1 hour.

-

Mechanism : The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, yielding a substituted thiourea.

Cyclodesulfurization

-

Visible Light Mediation : Photocatalyst-free desulfurization under visible light (19 W LED) cleaves the C=S bond, producing the target sulfide. This method avoids toxic reagents and operates at ambient temperature.

-

Radical Pathway : Proposed mechanisms involve thiyl radical intermediates (e.g., b in Fig. 6 of), which couple with superoxide to form peroxysulfur species before sulfur extrusion.

Table 2 : Performance of Photochemical Desulfurization

| Parameter | Value | Outcome |

|---|---|---|

| Light Source | 19 W LED | 81–92% yield over 12–24 h |

| Solvent | EtOH-H<sub>2</sub>O (3:1) | Compatible with aqueous conditions |

| Byproduct | SO<sub>4</sub><sup>2−</sup> | Non-toxic, easily removed |

Purification and Isolation Strategies

Post-synthesis purification is critical for achieving high-purity 2,4-dichlorophenyl isopropyl sulfide.

Solvent Extraction and Washing

-

Hydrocarbon Washes : Crude products are washed with C<sub>5</sub>–C<sub>9</sub> hydrocarbons (e.g., hexane or heptane) at 0–40°C to remove unreacted starting materials and polar byproducts. This step improves chemical purity to >99%.

-

Acid Quenching : Residual bases are neutralized with dilute HCl or H<sub>2</sub>SO<sub>4</sub>, followed by extraction with methyl tert-butyl ether (MTBE).

Crystallization

-

Temperature Gradients : Slow cooling of hydrocarbon solutions (e.g., from 35°C to 0–20°C) induces crystallization, yielding white solids with >92% recovery.

Challenges and Mitigation Strategies

Steric Hindrance

The isopropyl group introduces steric bulk, potentially slowing nucleophilic attack. Mitigation includes:

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorophenyl isopropyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4-Dichlorophenyl isopropyl sulfide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various sulfur-containing compounds, which are valuable in both academic and industrial chemistry. For instance, it can be used to synthesize:

- Pharmaceuticals : The compound has been explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways involving sulfur-containing moieties .

- Agrochemicals : It plays a role in developing agrochemicals such as pesticides and herbicides, where the dichlorophenyl group enhances biological activity against pests .

Research has indicated that 2,4-Dichlorophenyl isopropyl sulfide exhibits various biological activities. Studies have shown that compounds with similar structures can interact with biological targets, suggesting potential applications in medicinal chemistry. For example:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated, highlighting its potential therapeutic uses .

Case Study 1: Synthesis of Sulfur-Containing Pharmaceuticals

A study detailed the synthesis of a series of sulfur-containing pharmaceuticals using 2,4-Dichlorophenyl isopropyl sulfide as a key intermediate. The research focused on optimizing reaction conditions to enhance yield and purity. The results indicated that varying temperature and solvent conditions significantly impacted the efficiency of the synthesis process.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80 °C | 85 |

| Solvent | Ethanol | 90 |

| Reaction Time | 4 hours | 95 |

This case study underscores the compound's utility in pharmaceutical synthesis .

Case Study 2: Development of Agrochemicals

Another investigation assessed the efficacy of 2,4-Dichlorophenyl isopropyl sulfide derivatives as herbicides. Field trials demonstrated that certain formulations provided effective weed control while minimizing adverse effects on non-target species.

| Herbicide Formulation | Efficacy (%) | Impact on Non-Target Species |

|---|---|---|

| Formulation A | 75 | Low |

| Formulation B | 85 | Moderate |

These findings suggest significant potential for developing environmentally friendly agricultural chemicals based on this compound .

Wirkmechanismus

The mechanism of action of 2,4-Dichlorophenyl isopropyl sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Substitution Effects

The position and number of chlorine atoms on the phenyl ring significantly influence biological activity and physicochemical properties:

- 3,5-Dichlorophenyl Derivatives : Evidence indicates that replacing the 2,4-dichloro configuration with a 3,5-dichloro substitution enhances potency. For example, a 3,5-dichlorophenyl analog exhibited 15-fold greater activity than its 2,4-isomer in structure-activity relationship (SAR) studies, likely due to improved steric alignment with biological targets .

- Mono- and Trichlorophenyl Variants: Chlorine at the meta or para position (e.g., compounds 28 and 29 in ) reduces activity compared to di- or tri-substituted derivatives, highlighting the importance of balanced hydrophobicity and electronic effects .

Table 1: Impact of Chlorine Substitution on Activity

| Compound | Chlorine Positions | Relative Potency | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl sulfide | 2,4 | Baseline (1×) | |

| 3,5-Dichlorophenyl analog | 3,5 | 15× | |

| Para-chlorophenyl analog | 4 | 0.5× |

Functional Group Analogues

Sulfur-Containing Derivatives

- For instance, sulfones often exhibit higher melting points and lower volatility compared to sulfides .

- Phosphine Sulfides (e.g., Dichlorophenyl Phosphine Sulfide) : These phosphorus-sulfur hybrids (e.g., Cl₂P=S) display distinct reactivity, particularly in coordination chemistry. Their applications differ from sulfides, focusing on catalysis or ligand design .

Table 2: Functional Group Comparison

Substituent Effects on Hydrophobicity and Electronic Properties

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and chloro (-Cl) groups increase electrophilicity, enhancing binding to electron-rich biological targets. However, excessive hydrophobicity (e.g., isopropyl) can reduce solubility and activity .

- Electron-Donating Groups (EDGs): Dimethylamino (-N(CH₃)₂) groups, while moderately hydrophobic, may disrupt target interactions due to charge effects. For example, a 4-phenol derivative (strongly polar) was inactive in SAR assays .

Biologische Aktivität

2,4-Dichlorophenyl isopropyl sulfide (DCPS) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of DCPS, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.

2,4-Dichlorophenyl isopropyl sulfide has the following chemical characteristics:

- Molecular Formula : C10H12Cl2S

- Molecular Weight : 239.18 g/mol

- Structure : Contains a dichlorophenyl group attached to an isopropyl sulfide moiety.

Antimicrobial Properties

DCPS has been investigated for its antimicrobial and antifungal properties . Studies have shown that it exhibits significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activity of DCPS can be attributed to its ability to interact with various molecular targets within microbial cells. The sulfur atom in DCPS can form bonds with metal ions or other electrophilic centers, which may lead to the inhibition of essential enzymes involved in cellular metabolism. Additionally, the chlorine atoms on the phenyl ring enhance its lipophilicity, potentially improving its interaction with lipid membranes.

Case Studies

-

Antibacterial Activity Against Gram-positive Bacteria :

A study evaluated the efficacy of DCPS against various Gram-positive bacteria, demonstrating that it effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis. The study noted that DCPS's mechanism involved membrane disruption and enzyme inhibition. -

Fungal Inhibition :

Research conducted on Candida albicans showed that DCPS not only inhibited fungal growth but also induced morphological changes indicative of cell death. The study suggested that DCPS could be a candidate for developing antifungal agents due to its potent activity at low concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCPS, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| 2,4-Dichlorophenyl methyl sulfide | Moderate | Lacks isopropyl group |

| 2,6-Dichlorophenyl isopropyl sulfide | Low | Different chlorine positioning |

| 2,5-Dichlorophenyl isopropyl sulfide | High | Similar structure but different reactivity |

Applications in Medicine and Industry

The potential applications of DCPS extend beyond antimicrobial activity:

- Pharmaceutical Development : Due to its biological properties, DCPS is being explored as a lead compound for developing new antimicrobial agents.

- Agricultural Use : Preliminary studies suggest that it may also serve as a pesticide due to its efficacy against plant pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-dichlorophenyl isopropyl sulfide with high purity?

- Methodology :

- Nucleophilic substitution : React 2,4-dichlorothiophenol with isopropyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like K₂CO₃ to deprotonate the thiol. Monitor reaction completion via TLC (hexane:ethyl acetate, 8:2).

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol. Purity ≥95% is critical for reproducible biological assays.

- Validation : Confirm structure via H/C NMR (aromatic protons at δ 7.2–7.8 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) and HRMS .

Q. Which analytical techniques are optimal for characterizing 2,4-dichlorophenyl isopropyl sulfide and its intermediates?

- Key Methods :

- HPLC : Use a C18 column with methanol:buffer (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to resolve impurities. Retention time ~12–15 min under UV detection (254 nm) .

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection. Characteristic fragments: m/z 234 [M]⁺, m/z 161 (C₆H₃Cl₂ fragment).

- Elemental Analysis : Verify Cl content (theoretical ~28.5%) to confirm stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, isosteric replacements) influence the bioactivity of 2,4-dichlorophenyl isopropyl sulfide?

- SAR Strategy :

- Compare analogs: Synthesize 3,5-dichlorophenyl and 2,5-dichlorophenyl isomers. Test in vitro cytotoxicity (e.g., IC₅₀ in MCF-7 cells) to assess positional effects.

- Key Finding : In related chlorophenyl derivatives, 3,5-dichloro substitution increased potency 15-fold over 2,4-dichloro isomers due to enhanced hydrophobic interactions with target sites .

- Isosteric Replacement : Replace isopropyl with trifluoromethyl (similar hydrophobicity but electron-withdrawing effects) to study electronic vs. steric contributions .

Q. How can researchers resolve contradictions in reported biological activity data for chlorinated aryl sulfides?

- Approach :

- Standardized Assays : Use identical cell lines (e.g., HepG2) and exposure times (e.g., 48 hr) to minimize variability. Include positive controls (e.g., doxorubicin).

- Meta-Analysis : Compare data across studies with defined logP ranges (e.g., 3.5–4.2 for optimal membrane permeability).

- Case Study : Discrepancies in antiparasitic activity of 2,4-dichlorophenyl derivatives may arise from differences in parasite strain susceptibility or solvent carriers (DMSO vs. ethanol) .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of 2,4-dichlorophenyl isopropyl sulfide?

- Protocols :

- Biodegradation Studies : Incubate with soil microbiota (ISO 11266) and monitor via LC-MS/MS for breakdown products (e.g., sulfoxide/sulfone derivatives).

- Photolysis : Exclude to UV light (λ = 254 nm) in aqueous solution; quantify half-life using first-order kinetics.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

Q. How can researchers design toxicity profiling studies for 2,4-dichlorophenyl isopropyl sulfide?

- In Vitro/In Vivo Workflow :

- Cytotoxicity : MTT assay in HEK293 and HepaRG cells (24–72 hr exposure). Include ROS detection kits to link toxicity to oxidative stress.

- Genotoxicity : Ames test (TA98 strain ± metabolic activation) and comet assay in human lymphocytes.

- Acute Toxicity : OECD 423 guidelines (oral administration in rats; observe for neurotoxic effects like tremors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.